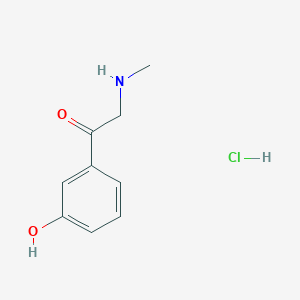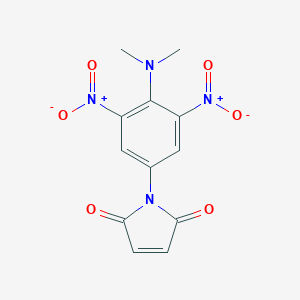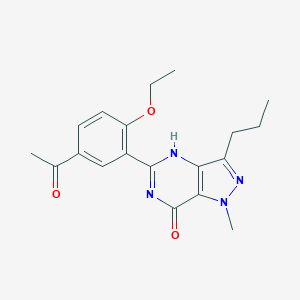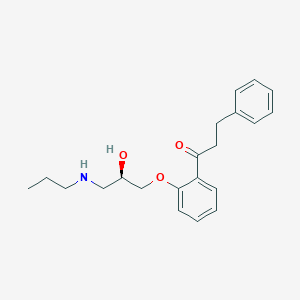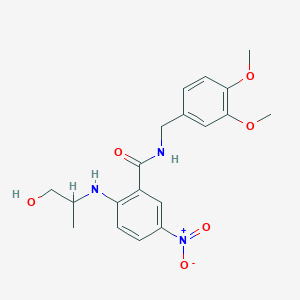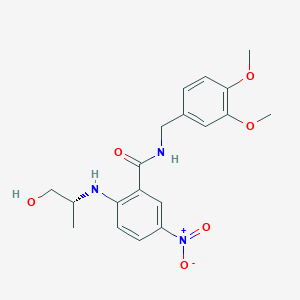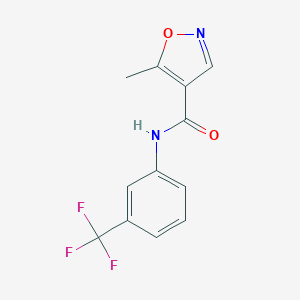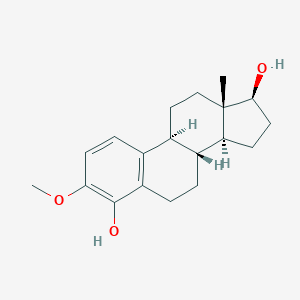
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a derivative of estratriene, characterized by specific functional groups that contribute to its unique chemical and physical properties.
Synthesis Analysis
- Schwarz et al. (2003) described the synthesis of diasteromeric diols in a related estratriene series, highlighting methods such as hydroborating and OsO4 dihydroxylation, which are relevant to the synthesis of compounds like (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Schwarz et al., 2003).
Molecular Structure Analysis
- Starova et al. (2004) analyzed the molecular structure of similar compounds, using X-ray diffraction, which can be applied to understand the molecular structure of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Starova et al., 2004).
Chemical Reactions and Properties
- Wölfling et al. (1999) developed chromatographic methods to monitor isomers of similar compounds, providing insights into the chemical reactions and properties of estratriene derivatives (Wölfling et al., 1999).
- Bull and Steer (1991) investigated chemoselective reactions of a related compound, which can shed light on the chemical behavior of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Bull & Steer, 1991).
Physical Properties Analysis
- The physical properties of this compound can be inferred from studies like those by Wilmouth et al. (1998), which focused on the synthesis and physical properties of similar estratriene derivatives (Wilmouth et al., 1998).
Chemical Properties Analysis
- Research by Blackburn et al. (1986) on the synthesis of isomeric compounds provides a basis for understanding the chemical properties specific to the estratriene series, applicable to (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Blackburn et al., 1986).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of diasteromeric 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series has been achieved, with conformational studies indicating a variety of conformations influenced by intermolecular interactions and specific substituents (Schwarz et al., 2003).
Chemical Reactions and Derivatives
- Research on the reduction of 3-methoxy-estra-1,3,5(10)-trien-17beta-ol demonstrated complex mixtures of steroidal monoenes, showcasing the intricate chemical behavior of this compound under different conditions (Modica et al., 2002).
Molecular Structure and Conformation
- Investigations into the molecular structures of derivatives such as 17αβ-acetoxy-3-methoxy-6-oxa-D-homo-8-isoestra-1,3,5(10)-triene have provided insights into the slight conformational changes caused by specific substituents like methyl groups (Starova et al., 2004).
Anticancer Applications
- Certain derivatives, such as 17-cyanated 2-substituted estra-1,3,5(10)-trienes, have been explored for their potent antiproliferative effects against cancer cells, indicating potential applications in cancer therapy (Leese et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWTGIWXABZAC-PYEWSWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560780 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
CAS RN |
5976-66-9 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

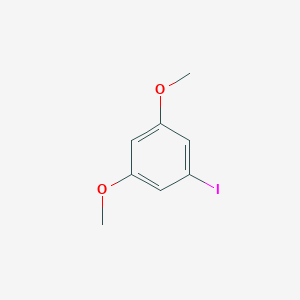
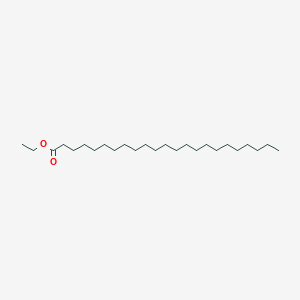
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)

